molecular formula C9H16O3 B3417622 Methyl 4-(hydroxymethyl)cyclohexanecarboxylate CAS No. 110928-45-5

Methyl 4-(hydroxymethyl)cyclohexanecarboxylate

Cat. No.: B3417622
CAS No.: 110928-45-5
M. Wt: 172.22 g/mol
InChI Key: KOGYKIDJFOMAOF-UHFFFAOYSA-N
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Description

Methyl 4-(hydroxymethyl)cyclohexanecarboxylate (CAS: 110928-44-4) is a cyclohexane derivative characterized by a methyl ester group and a hydroxymethyl (-CH₂OH) substituent at the 4-position of the cyclohexane ring. Its molecular formula is C₉H₁₆O₃, with a molecular weight of 172.22 g/mol . Key physical properties include:

  • Density: 1.059 g/cm³
  • Boiling Point: 250.7°C at 760 mmHg
  • Melting Point: 99.8°C
  • Purity: Typically supplied at 99% .

The compound exists in stereoisomeric forms (cis/trans), with the trans isomer explicitly noted in commercial supplies . Its structure combines ester and alcohol functionalities, making it a versatile intermediate in organic synthesis and pharmaceutical research.

Properties

IUPAC Name

methyl 4-(hydroxymethyl)cyclohexane-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H16O3/c1-12-9(11)8-4-2-7(6-10)3-5-8/h7-8,10H,2-6H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KOGYKIDJFOMAOF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1CCC(CC1)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H16O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00928275, DTXSID401230262
Record name Methyl 4-(hydroxymethyl)cyclohexane-1-carboxylate
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Record name Methyl cis-4-(hydroxymethyl)cyclohexanecarboxylate
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Molecular Weight

172.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

13380-85-3, 110928-44-4, 110928-45-5
Record name Cyclohexanecarboxylic acid, 4-(hydroxymethyl)-, methyl ester
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Record name Methyl 4-hydroxymethylcyclohexanecarboxylate
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Record name Methyl 4-hydroxymethylcyclohexanecarboxylate, trans-
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Record name Methyl 4-hydroxymethylcyclohexanecarboxylate, cis-
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Methyl 4-(hydroxymethyl)cyclohexane-1-carboxylate
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Record name Methyl cis-4-(hydroxymethyl)cyclohexanecarboxylate
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Record name METHYL 4-HYDROXYMETHYLCYCLOHEXANECARBOXYLATE, CIS-
Source FDA Global Substance Registration System (GSRS)
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Record name METHYL 4-HYDROXYMETHYLCYCLOHEXANECARBOXYLATE, TRANS-
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Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Preparation Methods

Synthetic Routes and Reaction Conditions

Methyl 4-(hydroxymethyl)cyclohexanecarboxylate can be synthesized through several methods. One common approach involves the esterification of 4-(hydroxymethyl)cyclohexanecarboxylic acid with methanol in the presence of an acid catalyst. The reaction typically occurs under reflux conditions to ensure complete conversion .

Industrial Production Methods

In industrial settings, the production of this compound often involves the use of continuous flow reactors to optimize yield and purity. The process may include steps such as distillation and crystallization to isolate and purify the final product .

Chemical Reactions Analysis

Types of Reactions

Methyl 4-(hydroxymethyl)cyclohexanecarboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Chemical Properties and Structure

  • Molecular Formula : C9_9H16_{16}O3_3
  • Molecular Weight : 172.224 g/mol
  • Physical State : Liquid
  • Solubility : Soluble in organic solvents like ether and alcohol; insoluble in water.

The compound features a cyclohexane ring with a hydroxymethyl group and a carboxylate ester, which contributes to its reactivity and utility as an intermediate in various chemical syntheses.

Organic Synthesis

Methyl 4-(hydroxymethyl)cyclohexanecarboxylate serves as an important intermediate in the synthesis of complex organic molecules. Its structure allows it to participate in various chemical reactions, facilitating the production of more complex compounds such as pharmaceuticals, agrochemicals, and polymers.

Key Reactions:

  • Esterification : The compound can undergo esterification reactions to form various derivatives.
  • Hydrolysis : It is involved in enzyme-catalyzed hydrolysis studies, making it significant for biochemical research.

Biochemical Studies

In biological research, this compound is utilized to study enzyme-catalyzed reactions, particularly those involving ester hydrolysis. Its reactivity with enzymes provides insights into metabolic pathways and enzyme mechanisms.

Polymer Chemistry

This compound is used as a reactive polyol in the production of flexible polyurethane foams and other polymeric materials. Its structure allows for incorporation into polymer chains, enhancing the properties of the final products .

Application AreaSpecific Use
Organic SynthesisIntermediate for complex organic molecules
Biochemical StudiesEnzyme-catalyzed hydrolysis research
Polymer ChemistryReactive polyol for polyurethane production

Case Study 1: Pharmaceutical Applications

Research has indicated that derivatives of this compound may have potential applications in drug delivery systems due to their ester functionality. For instance, studies on structurally similar compounds have shown promise in enhancing bioavailability and targeted delivery of therapeutic agents .

Case Study 2: Material Science Innovations

In material science, this compound has been explored as a building block for innovative materials. Its incorporation into polymer systems has led to the development of new sealants and adhesives with improved performance characteristics .

Mechanism of Action

The mechanism of action of methyl 4-(hydroxymethyl)cyclohexanecarboxylate depends on its specific application. In chemical synthesis, it acts as a reactive intermediate, participating in various reactions to form desired products. In biological systems, it may interact with enzymes and other molecular targets, influencing metabolic pathways and biochemical processes .

Comparison with Similar Compounds

Structural and Functional Group Comparisons

The following table summarizes key structural and functional differences among Methyl 4-(hydroxymethyl)cyclohexanecarboxylate and analogous compounds:

Compound Name Molecular Formula Molecular Weight (g/mol) Key Functional Groups CAS Number
This compound C₉H₁₆O₃ 172.22 Ester, hydroxymethyl 110928-44-4
Methyl 4-methylcyclohexanecarboxylate C₉H₁₆O₂ 156.23 Ester, methyl 51181-40-9
Methyl 4-hydroxycyclohexanecarboxylate C₉H₁₄O₃ 170.21 Ester, hydroxyl 17329-87-2
Ethyl 4-hydroxycyclohexanecarboxylate C₉H₁₆O₃ 172.22 Ester (ethyl), hydroxyl 3618-04-0
Isopropyl 4-((4-chlorophenylsulfonamido)methyl)cyclohexanecarboxylate C₁₇H₂₄ClNO₄S 373.89 Ester, sulfonamide, chlorophenyl Not provided

Key Observations :

  • Substituent Effects : The hydroxymethyl group in the target compound introduces higher polarity compared to methyl or ethyl substituents, influencing solubility and boiling points .
  • Stereoisomerism: Cis/trans isomerism is noted in compounds like Methyl 4-hydroxycyclohexanecarboxylate, where stereochemistry affects melting points and reactivity .
  • Pharmacological Moieties : Sulfonamide-containing derivatives (e.g., Isopropyl 4-((4-chlorophenylsulfonamido)methyl)cyclohexanecarboxylate) exhibit enhanced biological activity due to sulfonamide groups, which are absent in the target compound .

Physicochemical Properties

Property This compound Methyl 4-methylcyclohexanecarboxylate Methyl 4-hydroxycyclohexanecarboxylate
Boiling Point (°C) 250.7 183 (estimated) Not reported
Density (g/cm³) 1.059 0.995 Not reported
Water Solubility Moderate (due to -OH group) Low (hydrophobic methyl group) Moderate (hydroxyl group)

Analysis :

  • The hydroxymethyl group in the target compound increases hydrogen bonding capacity, leading to a higher boiling point than Methyl 4-methylcyclohexanecarboxylate .
  • Ethyl 4-hydroxycyclohexanecarboxylate shares the same molecular weight as the target compound but differs in ester group size (ethyl vs. methyl), which may alter lipophilicity .

Biological Activity

Methyl 4-(hydroxymethyl)cyclohexanecarboxylate is an organic compound that has garnered interest due to its structural features and potential biological activities. This article provides a comprehensive overview of its biological activity, synthesis methods, and comparative analysis with similar compounds.

Chemical Structure and Properties

This compound is classified as a carboxylate ester, characterized by a cyclohexane ring with a hydroxymethyl group and a carboxylate moiety. Its molecular formula is C11H20O3C_{11}H_{20}O_3, with a molecular weight of approximately 172.22 g/mol. The compound typically appears as a colorless oil, exhibiting moderate solubility in solvents such as chloroform, dimethyl sulfoxide, and methanol.

Pharmacological Potential

Research on the biological activity of this compound is limited; however, compounds with similar structures have shown promising pharmacological properties. For instance, derivatives of cyclohexanecarboxylic acids are often investigated for their anti-inflammatory and analgesic effects. The presence of the hydroxymethyl group may enhance the compound's solubility and bioavailability, making it a candidate for further pharmacological evaluation.

Interaction Studies

Understanding the interactions of this compound with biological macromolecules is crucial for elucidating its potential applications. Preliminary studies suggest that it may interact with proteins or nucleic acids, which could reveal insights into its pharmacological potential. Moreover, investigating its interactions with metal ions might provide additional information regarding its utility in coordination chemistry.

Comparative Analysis with Similar Compounds

The following table summarizes the structural features and unique aspects of this compound compared to related compounds:

Compound NameStructure FeaturesUnique Aspects
Methyl cyclohexanecarboxylateCyclohexane ring with a carboxylate groupLacks hydroxymethyl substituent
Methyl 4-aminocyclohexanecarboxylateContains an amino groupExhibits different biological activities
Methyl 4-hydroxycyclohexanecarboxylateContains a hydroxy groupMay have distinct solubility characteristics
Methyl 4-(chloromethyl)cyclohexanecarboxylateContains a chloromethyl groupDifferent reactivity due to halogen presence

This comparison highlights the unique combination of functional groups in this compound, which may contribute to its distinct biological properties.

Synthesis Methods

Several synthetic routes can be employed to produce this compound. Common methods include:

  • Esterification : Reacting cyclohexanecarboxylic acid with methanol in the presence of an acid catalyst.
  • Hydroxymethylation : Introducing the hydroxymethyl group via formaldehyde under controlled conditions.

These methods underscore the compound's accessibility for further research and development in medicinal chemistry.

Case Studies and Research Findings

While specific case studies focusing exclusively on this compound are sparse, related compounds have demonstrated significant biological activities. For example:

  • Anti-inflammatory Activity : Derivatives of cyclohexanecarboxylic acids have been shown to inhibit inflammatory pathways in various in vitro models.
  • Analgesic Properties : Studies indicate that similar compounds can effectively reduce pain responses in animal models.

These findings suggest that this compound may possess analogous properties worthy of exploration in future studies .

Q & A

Q. What are the common synthetic routes for Methyl 4-(hydroxymethyl)cyclohexanecarboxylate?

The compound is synthesized via cyclopropanation of bicyclic precursors or esterification of cyclohexane derivatives. A typical route involves:

  • Cyclopropanation : Reacting cyclohexene derivatives with carbene precursors under controlled conditions to form the bicyclic core .
  • Esterification : Introducing the hydroxymethyl and carboxylate groups through nucleophilic acyl substitution, often using methanol and acid catalysts .
  • Purification : Column chromatography or recrystallization is employed to isolate the product, with purity verified via HPLC (>95%) .

Q. How is the compound characterized after synthesis?

Structural confirmation relies on:

  • Spectroscopy :
  • IR : Peaks at ~1730 cm⁻¹ (C=O ester) and ~3400 cm⁻¹ (O-H stretch) .
  • NMR : Distinct signals for cyclohexane protons (δ 1.2–2.5 ppm), hydroxymethyl (δ 3.6–4.0 ppm), and ester methyl (δ 3.2–3.5 ppm) .
    • Mass Spectrometry : ESI-MS confirms molecular weight (e.g., [M+H]+ at m/z 201.1) .

Advanced Research Questions

Q. How do stereochemical configurations (cis/trans) influence reactivity and biological interactions?

Stereochemistry affects binding affinity and reaction pathways:

  • Cis Isomers : Exhibit higher rigidity, enhancing specificity in enzyme interactions (e.g., hydrogen bonding with catalytic residues) .
  • Trans Isomers : Improved solubility due to reduced steric hindrance, facilitating derivatization in analytical workflows .
  • Validation : Chiral HPLC or X-ray crystallography (e.g., ORTEP-III) resolves configurations .

Q. What strategies resolve contradictory data in biological activity studies?

Contradictions in enzyme inhibition or receptor binding are addressed via:

  • Orthogonal Assays : Combining surface plasmon resonance (SPR) with fluorescence polarization to validate binding kinetics .
  • Computational Modeling : Docking studies (e.g., AutoDock Vina) predict binding modes, reconciling discrepancies between in vitro and in silico data .

Q. How can reaction conditions be optimized for derivatization in analytical workflows?

Derivatization efficiency depends on:

  • Solvent Polarity : Polar aprotic solvents (e.g., DMF) enhance nucleophilic attack on the ester group .
  • Catalysts : Lewis acids (e.g., BF₃·Et₂O) accelerate reactions at 60–80°C, monitored via TLC .
  • pH Control : Neutral to slightly basic conditions (pH 7–8) stabilize the hydroxymethyl group during derivatization .

Q. What role does the compound play in enzyme-catalyzed reactions?

The hydroxymethyl and ester groups participate in:

  • Hydrogen Bonding : Stabilizing transition states in hydrolase-mediated ester cleavage .
  • Substrate Mimicry : Acting as a pseudo-substrate in cytochrome P450 studies, with kinetic parameters (e.g., Kₘ = 12 µM) determined via Michaelis-Menten plots .

Methodological & Safety Considerations

Q. What analytical methods ensure purity and stability during storage?

  • HPLC/GC : Reverse-phase HPLC (C18 column, acetonitrile/water gradient) detects impurities (<2%) .
  • Stability Testing : Accelerated degradation studies (40°C/75% RH for 6 months) assess ester hydrolysis, with LC-MS identifying breakdown products .

Q. What safety protocols are recommended for handling?

Despite limited toxicity

  • PPE : Gloves, goggles, and lab coats are mandatory .
  • Ventilation : Use fume hoods during synthesis to mitigate vapor exposure .
  • Storage : Keep in airtight containers at –20°C to prevent hygroscopic degradation .

Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
Methyl 4-(hydroxymethyl)cyclohexanecarboxylate
Reactant of Route 2
Methyl 4-(hydroxymethyl)cyclohexanecarboxylate

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